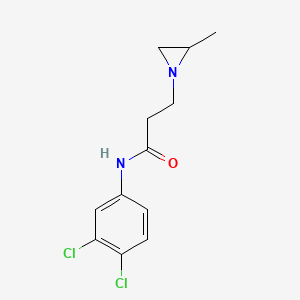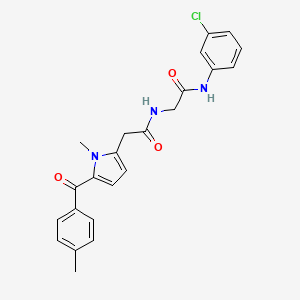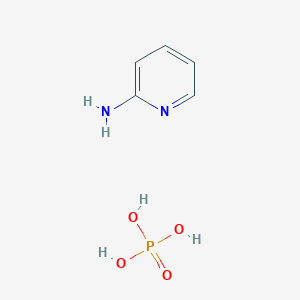![molecular formula C10H14O2 B14335775 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione CAS No. 109951-03-3](/img/structure/B14335775.png)
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is an organic compound with the molecular formula C10H14O2. It belongs to the class of bicyclic compounds, characterized by two fused rings. This compound is notable for its unique structure, which includes a bicyclo[3.2.1]octane framework with two ketone groups at positions 2 and 4, and two methyl groups at position 8. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic framework with high stereochemical control. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione and its derivatives involves interactions with various molecular targets. The compound’s ketone groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bicyclic structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Bicyclo[3.2.1]octane-2,4-dione: Lacks the methyl groups at position 8, resulting in different chemical properties and reactivity.
8,8-Dimethylbicyclo[3.3.1]nonane-2,4-dione: Features a different ring size, leading to variations in stereochemistry and reactivity.
Uniqueness: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
109951-03-3 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
8,8-dimethylbicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-10(2)6-3-4-7(10)9(12)5-8(6)11/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FKBVLCQXWQNAGE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1C(=O)CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

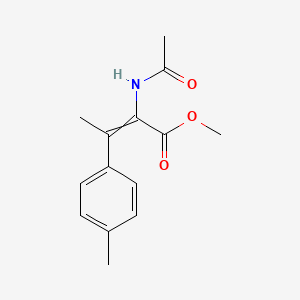

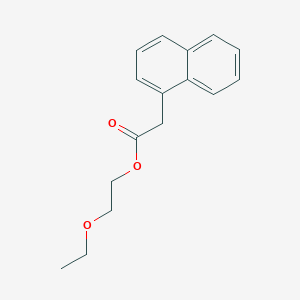
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
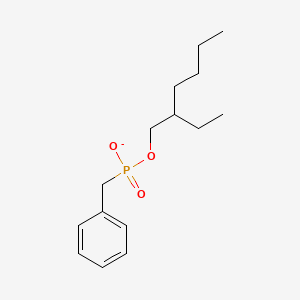
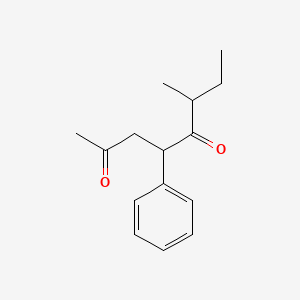
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
